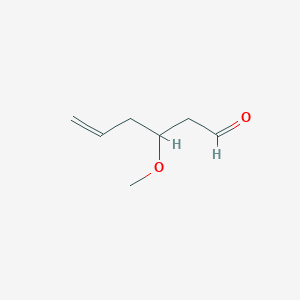

3-Methoxy-5-hexenal

Descripción

3-Methoxy-5-hexenal is an unsaturated aldehyde with a methoxy group at position 3 and an aldehyde functional group at position 5 on a six-carbon chain. Based on structural inference:

- Molecular formula: Likely C₇H₁₂O₂ (assuming a hexen backbone with methoxy and aldehyde groups).

- Functional groups: Aldehyde (at C5), methoxy (at C3), and an alkene group (position inferred but unspecified).

- Potential applications: Aldehydes with methoxy groups are often studied in flavor chemistry, fragrance synthesis, and as intermediates in organic reactions .

Propiedades

Fórmula molecular |

C7H12O2 |

|---|---|

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

3-methoxyhex-5-enal |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(9-2)5-6-8/h3,6-7H,1,4-5H2,2H3 |

Clave InChI |

DQVKEEXVHVTXTA-UHFFFAOYSA-N |

SMILES canónico |

COC(CC=C)CC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Functional Group and Structural Variations

The table below compares 3-Methoxy-5-hexenal (inferred) with structurally related compounds from the evidence:

Key Differences and Implications

Functional Group Reactivity: Aldehydes vs. Ketones: 3-Methoxy-5-hexenal’s aldehyde group (C5) is more reactive toward nucleophilic addition than the ketone in 5-Methyl-3-hexen-2-one . This makes the former more suitable for condensation reactions in synthetic chemistry. Methoxy Group Effects: The methoxy group in 3-Methoxy-5-hexenal likely enhances solubility in polar solvents compared to non-polar analogs like 5-Methyl-2-phenyl-2-hexenal .

Structural and Stability Considerations: Phenyl vs. Branched vs. Linear Chains: The branched structure of 4-Hexenal,5-methyl-2-(1-methylethenyl)- (CAS 75697-98-2) may reduce volatility compared to linear-chain aldehydes like 3-Methoxy-5-hexenal .

Applications: Fragrance and Flavor Chemistry: 5-Methyl-2-phenyl-2-hexenal’s phenyl group aligns with compounds used in synthetic flavors (e.g., jasmine or fruity notes) .

Research Findings and Data Gaps

Experimental Data from Analogous Compounds

- Concentration Ranges : In flavor studies, aldehydes like hexanal and (Z)-3-hexenyl acetate are reported at >100 ppb, while methoxy-substituted analogs may occur at lower concentrations due to higher reactivity .

- Synthetic Routes : Isoxazole derivatives (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) highlight the utility of methoxy groups in heterocyclic synthesis, suggesting pathways for 3-Methoxy-5-hexenal derivatization .

Unresolved Questions

- Stability : The aldehyde group in 3-Methoxy-5-hexenal may render it prone to oxidation or polymerization, a common issue in unsaturated aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.